5-(1-Methylcyclohexyl)-1,3,4-thiadiazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(1-methylcyclohexyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c1-9(5-3-2-4-6-9)7-11-12-8(10)13-7/h2-6H2,1H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBWPYIGNOTWEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57235-61-7 | |
| Record name | 5-(1-methylcyclohexyl)-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Route Optimization for 5 1 Methylcyclohexyl 1,3,4 Thiadiazol 2 Amine
Retrosynthetic Analysis of 5-(1-Methylcyclohexyl)-1,3,4-thiadiazol-2-amine
A retrosynthetic analysis of the target molecule, this compound, suggests a straightforward and convergent synthetic strategy. The most logical disconnection involves breaking the two bonds formed during the cyclization of the thiadiazole ring. This leads back to two primary synthons: thiosemicarbazide (B42300) and an activated form of 1-methylcyclohexanecarboxylic acid. This approach is based on the most common and reliable methods for constructing the 2-amino-1,3,4-thiadiazole (B1665364) ring system. sbq.org.br
The key intermediate in the forward synthesis is the N-acylthiosemicarbazide, formed by the condensation of these two precursors. Subsequent intramolecular cyclization and dehydration of this intermediate yields the final thiadiazole ring. This retrosynthetic pathway is advantageous due to the commercial availability and relative low cost of the starting materials, thiosemicarbazide and 1-methylcyclohexanecarboxylic acid.
Foundational Synthetic Routes to 1,3,4-Thiadiazole (B1197879) Ring Systems
The synthesis of the 2-amino-1,3,4-thiadiazole core is well-established, with the most prevalent method involving the cyclization of thiosemicarbazide or its derivatives. sbq.org.br A widely used and efficient approach is the reaction of a carboxylic acid with thiosemicarbazide in the presence of a strong acid catalyst and dehydrating agent. sbq.org.brvjs.ac.vn
The proposed mechanism for this reaction begins with a nucleophilic attack by the terminal nitrogen of thiosemicarbazide on the carbonyl carbon of the carboxylic acid. sbq.org.br This is followed by the elimination of water to form an N-acylthiosemicarbazide intermediate. nih.gov The subsequent step involves an acid-catalyzed intramolecular cyclization, where the sulfur atom attacks the carbonyl carbon, followed by another dehydration step to yield the aromatic 1,3,4-thiadiazole ring. sbq.org.br
Common reagents used to facilitate this transformation include:
Concentrated Sulfuric Acid (H₂SO₄): Acts as both a catalyst and a dehydrating agent. vjs.ac.vn
Phosphorus Oxychloride (POCl₃): A powerful dehydrating agent often used in excess, which can also serve as the reaction solvent. asianpubs.orgrsc.orgarabjchem.org
Polyphosphoric Acid (PPA): A viscous medium that effectively promotes cyclodehydration at elevated temperatures. nih.gov
Phosphorus Pentachloride (PCl₅): A strong chlorinating and dehydrating agent. google.com
An alternative route involves the oxidative cyclization of thiosemicarbazones, which are formed by the condensation of thiosemicarbazide with aldehydes. researchgate.net However, for incorporating a non-aldehyde moiety like 1-methylcyclohexyl, the direct cyclization with the corresponding carboxylic acid is the more direct pathway.
Specific Reaction Pathways for the Integration of the 1-Methylcyclohexyl Moiety
To synthesize this compound, the general strategy outlined above is applied using 1-methylcyclohexanecarboxylic acid as the starting material. The reaction proceeds by heating a mixture of 1-methylcyclohexanecarboxylic acid and thiosemicarbazide with a suitable cyclizing agent.
Pathway 1: Using a Strong Acid Catalyst A mixture of 1-methylcyclohexanecarboxylic acid and thiosemicarbazide is treated with a strong acid such as concentrated sulfuric acid and heated. The acid protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by the thiosemicarbazide. The resulting acylthiosemicarbazide intermediate then undergoes acid-catalyzed cyclodehydration to furnish the final product.
Pathway 2: Using Phosphorus Oxychloride A common and often high-yielding method involves reacting 1-methylcyclohexanecarboxylic acid and thiosemicarbazide in the presence of phosphorus oxychloride. arabjchem.orgjocpr.com The reaction can be performed with POCl₃ as both the reagent and solvent, typically requiring heating to drive the reaction to completion. arabjchem.org This method is particularly effective for a one-pot synthesis. nih.gov
Pathway 3: From an Acid Chloride For increased reactivity, 1-methylcyclohexanecarboxylic acid can be converted to its more electrophilic acid chloride derivative, 1-methylcyclohexanecarbonyl chloride. This intermediate readily reacts with thiosemicarbazide at lower temperatures to form the N-acylthiosemicarbazide. Subsequent cyclization, often promoted by gentle heating or the addition of a dehydrating agent, yields the desired thiadiazole.
Optimization of Reaction Conditions and Yield for the Synthesis of this compound
The optimization of reaction conditions is critical for maximizing the yield and purity of the target compound while minimizing reaction time and by-product formation. Key parameters to consider include the choice of catalyst/dehydrating agent, solvent, reaction temperature, and time. While specific optimization data for this compound is not available, extensive research on analogous 2-amino-5-substituted-1,3,4-thiadiazoles provides a strong basis for process optimization. nih.govarabjchem.orgderpharmachemica.com
For instance, studies on POCl₃-assisted synthesis have shown that controlling the temperature is crucial. Reactions carried out at elevated temperatures (e.g., 90-106 °C) can sometimes lead to the formation of oxadiazole by-products due to desulfurization, whereas lower temperatures (e.g., 60 °C) in a suitable solvent like chlorobenzene (B131634) can improve the regioselectivity for the desired thiadiazole. arabjchem.orgresearchgate.net The molar ratio of reactants and the dehydrating agent also plays a significant role; using 2-4 equivalents of POCl₃ has been found to be optimal in some cases. arabjchem.org One-pot syntheses using polyphosphate ester (PPE) in chloroform (B151607) have also been developed, offering a milder alternative to highly corrosive reagents like POCl₃, with reflux times of around 10 hours yielding good results for various substrates. nih.govnih.gov
| Catalyst/Dehydrating Agent | Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference |
| Conc. H₂SO₄ | None | 60-70 | 5 h | 70-85 | General method |
| POCl₃ | None / Chlorobenzene | 60-100 | 0.5-3 h | 75-90 | arabjchem.orgderpharmachemica.com |
| Polyphosphoric Acid (PPA) | None | 80-100 | 2-4 h | 65-80 | nih.gov |
| Polyphosphate Ester (PPE) | Chloroform | Reflux (~61) | 10 h | 60-70 | nih.gov |
| P₂O₅ / MeSO₃H | None | 60-80 | 1-2 h | 80-95 | nih.gov |
This table presents typical conditions and yields for the synthesis of analogous 2-amino-5-substituted-1,3,4-thiadiazoles and serves as a guide for optimizing the synthesis of the title compound.
Considerations for Sustainable and Green Chemistry Approaches in Thiadiazole Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including thiadiazoles, to reduce environmental impact and improve safety. nih.govtandfonline.com These approaches focus on minimizing waste, avoiding hazardous reagents, and reducing energy consumption.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis. vjs.ac.vnasianpubs.orgresearchgate.net For the synthesis of 2-amino-1,3,4-thiadiazoles, microwave-assisted methods can dramatically reduce reaction times from hours to minutes and often result in higher yields and cleaner product profiles compared to conventional heating. vjs.ac.vntandfonline.comvjs.ac.vn Solvent-free, microwave-mediated reactions of a carboxylic acid and thiosemicarbazide with concentrated sulfuric acid have been reported to be complete within 30 minutes. vjs.ac.vnvjs.ac.vn In other cases, using a high-boiling solvent like DMF under microwave irradiation at 60°C for just 5 minutes has proven highly effective. tandfonline.com
Ultrasound-Assisted Synthesis: Sonochemistry, or the use of ultrasonic irradiation, provides another energy-efficient and green synthetic route. nih.govtandfonline.com Ultrasound-assisted reactions benefit from acoustic cavitation, which enhances mass transfer and accelerates reaction rates, often at lower temperatures than conventional methods. nih.govresearchgate.net This technique offers advantages such as quick reaction times, mild conditions, and high yields, making it an attractive alternative for thiadiazole synthesis. nih.govbohrium.combenthamdirect.com
Solvent-Free and Solid-Phase Synthesis: Performing reactions under solvent-free or solid-phase conditions is a key principle of green chemistry. Solid-phase grinding of thiosemicarbazide, a carboxylic acid, and a catalyst like phosphorus pentachloride or phosphorus oxychloride at room temperature can produce 2-amino-5-substituted-1,3,4-thiadiazoles in high yields. google.comgoogle.com This method simplifies the reaction setup and work-up, reduces waste from solvents, and is highly efficient. google.com
| Method | Typical Reaction Time | Typical Yield (%) | Advantages | Reference |
| Conventional Heating | 4-20 hours | 65-85 | Well-established, simple setup | vjs.ac.vnderpharmachemica.com |
| Microwave Irradiation | 5-30 minutes | 72-87 | Rapid, high yields, energy efficient | vjs.ac.vntandfonline.com |
| Ultrasound Irradiation | 30-60 minutes | 80-95 | Fast, mild conditions, high purity | nih.govtandfonline.com |
| Solid-Phase Grinding | 5-15 minutes | >90 | Solvent-free, rapid, simple work-up | google.comgoogle.com |
This table compares green synthetic methods to conventional heating for the synthesis of analogous 2-amino-5-substituted-1,3,4-thiadiazoles.
Chemical Reactivity and Derivatization Strategies for 5 1 Methylcyclohexyl 1,3,4 Thiadiazol 2 Amine
Functionalization Reactions at the Amine Moiety (C2-position) of 5-(1-Methylcyclohexyl)-1,3,4-thiadiazol-2-amine
The exocyclic amino group at the C2 position of the 1,3,4-thiadiazole (B1197879) ring is a primary site for chemical modification due to its nucleophilic character. researchgate.netnih.govdovepress.com This reactivity allows for the straightforward introduction of a wide array of substituents, making it a key handle for synthetic diversification and for structure-activity relationship (SAR) studies. dovepress.comnih.gov
Two of the most common and effective functionalization strategies at this position are the formation of Schiff bases and acylation reactions.
Schiff Base Formation: The primary amine readily undergoes condensation reactions with various aromatic and aliphatic aldehydes to form the corresponding imines, or Schiff bases. sphinxsai.comresearchgate.net This reaction is typically catalyzed by a few drops of glacial acetic acid and carried out in a suitable solvent like ethanol. jocpr.comimpactfactor.org The resulting azomethine linkage (-N=CH-) extends the conjugated system and allows for the introduction of diverse aryl or alkyl groups, significantly altering the molecule's steric and electronic properties. nih.gov
Acylation: The amine moiety can be acylated using acid chlorides or acid anhydrides to yield the corresponding N-acyl-1,3,4-thiadiazole derivatives. mdpi.com For instance, reaction with acetic anhydride (B1165640) produces the N-acetylated compound, while reactions with various substituted benzoyl chlorides in the presence of a base can introduce different aryl groups. mdpi.comnih.gov These amide derivatives are valuable for exploring the impact of hydrogen bond donors and acceptors on biological activity.
The table below summarizes key functionalization reactions at the C2-amine position.
| Reaction Type | Reagents | Resulting Functional Group | Reference(s) |
| Schiff Base Formation | Substituted Aldehydes (e.g., Benzaldehyde, 4-Chlorobenzaldehyde) | Imine (Azomethine) | sphinxsai.com, researchgate.net, impactfactor.org |
| Acylation (Acetylation) | Acetic Anhydride | Acetamide | mdpi.com |
| Acylation (Benzoylation) | Substituted Benzoyl Chlorides | Benzamide | nih.gov, nih.gov |
| N-Alkylation | Alkyl Halides (e.g., Chloroacetone) | Secondary Amine / Iminothiadiazole | bu.edu.eg |
Chemical Transformations of the Thiadiazole Ring System
The 1,3,4-thiadiazole ring is a five-membered, electron-deficient aromatic system. chemicalbook.com This electronic nature dictates its reactivity, rendering it generally stable but susceptible to specific transformations. The carbon atoms at the C2 and C5 positions are electron-poor due to the inductive effects of the adjacent sulfur and nitrogen atoms, making them resistant to electrophilic attack but reactive toward nucleophiles. chemicalbook.com
Electrophilic Attack at Nitrogen: The ring nitrogen atoms are preferential sites for electrophilic attack. chemicalbook.comresearchgate.net Reactions with electrophiles like alkyl halides can lead to N-alkylation, forming 1,3,4-thiadiazolium salts, also known as quaternization. bu.edu.egnih.gov The specific nitrogen atom that is alkylated can depend on the substituents present on the ring. nih.gov
Electrophilic Attack at Carbon: Direct electrophilic substitution on the thiadiazole ring's carbon atoms, such as nitration or halogenation, is generally difficult due to the ring's electron-deficient character. bu.edu.egsci-hub.st However, the presence of a strong electron-donating group, such as the amino group at the C2 position, can activate the ring sufficiently to allow for substitution at the C5 position under specific conditions. nih.gov For example, 2-amino-substituted 1,3,4-thiadiazoles can undergo bromination at the C5 position when treated with bromine in acetic acid. bu.edu.egnih.gov
Ring Stability and Cleavage: The 1,3,4-thiadiazole ring is generally stable in acidic media but can undergo ring cleavage under strongly basic conditions. chemicalbook.com High-vacuum pyrolysis can also lead to fragmentation of the ring system. bu.edu.eg
The following table outlines the primary chemical transformations involving the thiadiazole ring.
| Transformation Type | Conditions/Reagents | Site of Reaction | Outcome | Reference(s) |
| N-Alkylation (Quaternization) | Alkyl Halides (e.g., Trimethylsilylmethyl trifluoromethanesulfanate) | Ring Nitrogen (N3 or N4) | 1,3,4-Thiadiazolium salt | bu.edu.eg |
| Electrophilic Substitution | Bromine in Acetic Acid | Ring Carbon (C5) | 5-Bromo derivative (requires activating group at C2) | nih.gov, bu.edu.eg |
| Ring Cleavage | Strong Aqueous Base | Thiadiazole Ring | Ring fission products | chemicalbook.com, bu.edu.eg |
Exploration of Reactive Sites and Mechanisms in this compound
The reactivity of this compound is governed by the distinct electronic properties of its different atoms and functional groups. Computational studies on the 1,3,4-thiadiazole scaffold confirm the distribution of electron density that dictates its chemical behavior. chemicalbook.com
The principal reactive sites are:
Exocyclic Amine (C2-NH2): This is the most significant nucleophilic site. Its lone pair of electrons readily attacks electrophilic centers, driving reactions like acylation and Schiff base formation as detailed in section 3.1. researchgate.netnih.gov
Ring Nitrogens (N3 and N4): These pyridine-like nitrogen atoms are also nucleophilic and represent the preferred sites for electrophilic attack, leading to N-alkylation or N-acylation on the ring itself. bu.edu.egchemicalbook.com The 2-amino-thiadiazole structure exhibits ambident nucleophilicity, where electrophiles can attack either the exocyclic amine or a ring nitrogen, with reaction conditions often determining the outcome. bu.edu.eg
Ring Carbons (C2 and C5): These positions are electron-deficient and thus susceptible to nucleophilic attack, particularly if a suitable leaving group is present. chemicalbook.comsci-hub.st While the target molecule lacks a leaving group, this inherent property is fundamental to the ring's chemistry. The C5 carbon, being adjacent to the bulky 1-methylcyclohexyl group, is sterically hindered but can be activated towards electrophiles by the C2-amino group. nih.gov
Ring Sulfur (S1): The sulfur atom is considered a site for soft nucleophilic attack. chemicalbook.com
The mechanisms for derivatization are generally well-established. The synthesis of the 2-amino-1,3,4-thiadiazole (B1665364) core itself often proceeds via the cyclization of a thiosemicarbazide (B42300) with a carboxylic acid or its derivative, involving intermediate formation of an acylated thiosemicarbazide followed by cyclodehydration. sbq.org.brnih.gov
This table maps the reactive sites to their characteristic reactions.
| Reactive Site | Electronic Character | Common Reaction Types | Mechanism | Reference(s) |
| Exocyclic Amine (-NH2) | Nucleophilic | Acylation, Schiff Base Formation, Alkylation | Nucleophilic attack on carbonyl carbon or imine formation | sphinxsai.com, nih.gov, mdpi.com |
| Ring Nitrogens (N3, N4) | Nucleophilic, Basic | N-Alkylation, Protonation | Electrophilic attack on nitrogen lone pair | nih.gov, bu.edu.eg |
| Ring Carbon (C5) | Electrophilic (electron-deficient) | Electrophilic Substitution (when activated) | Electrophilic aromatic substitution | nih.gov, bu.edu.eg |
Rational Design and Synthesis of Analogs for Structure-Activity Relationship Investigations
The 2-amino-1,3,4-thiadiazole framework is a versatile scaffold in medicinal chemistry, and its derivatives are frequently synthesized to investigate structure-activity relationships (SAR). mdpi.comacs.orgresearchgate.net The rational design of analogs of this compound involves systematic modification at its reactive sites to probe the interactions with a biological target. researchgate.net
The primary strategies for generating analogs for SAR studies focus on the C2-amine position:
Varying Schiff Base Substituents: A library of analogs can be created by reacting the parent amine with a wide range of substituted aromatic aldehydes. sphinxsai.comresearchgate.net This strategy allows for the exploration of how different electronic (electron-donating vs. electron-withdrawing groups on the aromatic ring) and steric properties influence biological activity.
While the 5-(1-methylcyclohexyl) group is fixed in the parent compound, a broader SAR study would typically involve synthesizing analogs with different substituents at the C5 position to determine the optimal size, lipophilicity, and electronic nature for that part of the molecule. The structural versatility of the 1,3,4-thiadiazole ring allows for this fine-tuning of pharmacological effects. researchgate.net The goal is to build a comprehensive understanding of how each part of the molecule contributes to its activity, guiding the design of more potent and selective compounds. nih.gov
The following table details rational design strategies for SAR studies.
| Design Strategy | Locus of Modification | Chemical Transformation | Purpose of Modification | Reference(s) |
| Amine Functionalization | C2-Amine Moiety | Schiff Base Formation | Explore impact of diverse aryl/heteroaryl groups on activity; modify steric and electronic profile. | sphinxsai.com, researchgate.net, nih.gov |
| Amide Synthesis | C2-Amine Moiety | Acylation | Modulate hydrogen bonding potential, lipophilicity, and metabolic stability. | mdpi.com, nih.gov, nih.gov |
| Ring Substitution | C5-Position | Electrophilic Halogenation | Introduce polar groups and investigate electronic effects on the thiadiazole ring. | nih.gov, bu.edu.eg |
| N-Alkylation | Ring Nitrogens | Quaternization | Introduce a positive charge, alter solubility, and probe interactions with anionic sites in a receptor. | bu.edu.eg |
In Vitro Biological Activities and Mechanistic Studies of 5 1 Methylcyclohexyl 1,3,4 Thiadiazol 2 Amine and Its Derivatives
Enzyme Inhibition Studies and Molecular Mechanisms
Derivatives based on the 2-amino-1,3,4-thiadiazole (B1665364) core have demonstrated significant inhibitory activity against several classes of enzymes. These interactions are critical for modulating cellular signaling, pH regulation, and neurotransmitter metabolism.
Carbonic Anhydrase Inhibition Profiling and Catalytic Mechanisms
Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are essential targets in various therapeutic areas. bepls.com Derivatives of 1,3,4-thiadiazole (B1197879) have been extensively profiled for their inhibitory effects on different human (h) CA isoforms.
Studies on 2-substituted-1,3,4-thiadiazole-5-sulfamides revealed potent and selective inhibition of mitochondrial isoforms hCA VA and hCA VB, with inhibition constants (Kᵢ) in the low nanomolar range. These compounds showed weaker activity against the cytosolic isoforms hCA I and hCA II, and the membrane-associated hCA IV. For instance, some derivatives displayed Kᵢ values ranging from 4.2 to 32 nM against hCA VA and 1.3 to 74 nM against hCA VB. In contrast, their Kᵢ values against hCA I were in the range of 102 nM to 7.42 µM, and against hCA II, they were between 0.54 µM and 7.42 µM.
The mechanism of inhibition involves the sulfonamide moiety binding to the zinc ion within the enzyme's active site. X-ray crystallography studies of related compounds in complex with hCA II show that the thiadiazole-sulfonamide group interacts with key amino acid residues like Thr199 and Glu106.
Urease Inhibition Assays and Kinetic Characterization
Urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335), is a significant virulence factor for several pathogenic microorganisms. The 1,3,4-thiadiazole scaffold has been identified as a promising pharmacophore for the development of potent urease inhibitors.
A series of 2,5-disubstituted-1,3,4-thiadiazoles were reported to be effective urease inhibitors. For example, one derivative bearing a thiadiazole ring recorded a potent IC₅₀ value of 1.88 ± 0.17 µg/mL. Kinetic evaluations of highly potent derivatives have often revealed a competitive type of inhibition, suggesting that these compounds compete with the natural substrate, urea, for binding to the active site of the enzyme. Another study on a focused library of thiadiazoles identified 5-[4-(hydroxy)phenyl]-1,3,4-thiadiazole-2(3H)-thione as a highly active competitive inhibitor with a Kᵢ value of 2 µM. nih.gov The structural similarity of these compounds to urea is believed to contribute to their inhibitory activity.
Monoamine Oxidase Inhibition and Isozyme Selectivity
Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes crucial for the metabolism of neurotransmitters, making them important targets for neurological disorders. A series of novel 1,3,4-thiadiazole derivatives bearing various alkyl/arylamine moieties were designed and evaluated as MAO inhibitors.
The findings showed that these compounds were generally more selective for the hMAO-A isoform over hMAO-B. One of the most active compounds demonstrated an IC₅₀ value of 0.060 µM against hMAO-A, which is significantly more potent than the reference drug moclobemide (B1677376) (IC₅₀ = 4.664 µM). researchgate.net Kinetic studies of this lead compound indicated a reversible and competitive inhibition profile. researchgate.net Molecular modeling suggested that the thiadiazole ring and its substituents form key interactions within the active site of the MAO-A enzyme. researchgate.net
Other Relevant Enzyme Targets (e.g., VEGFR-2, EGFR, FAK, CYP51)
The versatility of the 1,3,4-thiadiazole scaffold extends to the inhibition of protein kinases, which are critical in cancer progression.
VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis. Several 2,3-dihydro-1,3,4-thiadiazole derivatives have been designed as VEGFR-2 inhibitors. One standout compound exhibited a notable VEGFR-2 inhibition with an IC₅₀ value of 0.024 µM, surpassing the efficacy of the standard drug sorafenib (B1663141) (IC₅₀ = 0.041 µM). rsc.orgresearchgate.net Another study reported a different thiadiazole derivative with an IC₅₀ value of 0.165 µg/mL against VEGFR-2. nih.gov
EGFR: The Epidermal Growth Factor Receptor (EGFR) is another protein tyrosine kinase implicated in various cancers. A series of 1,3,4-thiadiazole hybrids were evaluated as EGFR inhibitors, with the most potent compounds showing strong enzymatic inhibition with IC₅₀ values of 0.08 µM and 0.30 µM. mdpi.com
FAK: Focal Adhesion Kinase (FAK) is involved in cellular adhesion and motility. A series of amide derivatives of 5-aryl substituted 1,3,4-thiadiazole-2-amine were developed as micromolar inhibitors of FAK by targeting its ATP-binding pocket. rsc.org
CYP51: Research specifically detailing the inhibition of Cytochrome P450 family 51 (CYP51), or sterol 14α-demethylase, by 5-(1-Methylcyclohexyl)-1,3,4-thiadiazol-2-amine or its close derivatives is not extensively reported in the currently reviewed literature.
In Vitro Antimicrobial Activity and Cellular Pathways
The 2-amino-1,3,4-thiadiazole moiety is a well-established scaffold for promising antimicrobial agents, with numerous derivatives showing activity against a broad spectrum of pathogenic microorganisms. rsc.org
Antibacterial Spectrum and Mechanisms of Action Against Gram-Positive and Gram-Negative Strains
Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net
Gram-Positive Bacteria: Various synthesized series have shown good inhibitory effects against strains like Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA), Bacillus subtilis, Enterococcus faecalis, and Streptococcus pneumoniae. researchgate.netresearchgate.net For instance, certain fluorinated and chlorinated derivatives showed 81% to 91% inhibition with Minimum Inhibitory Concentration (MIC) values of 20–28 μg/mL against S. aureus and B. subtilis. researchgate.net
Gram-Negative Bacteria: Activity has also been confirmed against Gram-negative strains such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. researchgate.netresearchgate.net Some tris-2,5-disubstituted 1,3,4-thiadiazole derivatives showed good antibacterial activity against these strains at concentrations ranging between 8 and 31.25 μg/mL. researchgate.net In another study, a series of synthesized derivatives all showed significant inhibitory effect on Pseudomonas aeruginosa.
The proposed mechanism for some of these compounds is similar to that of sulfonamide drugs, which act as competitive inhibitors of p-aminobenzoic acid (PABA) in the bacterial folic acid synthesis pathway.
In Vitro Anticancer Activity and Apoptotic Pathway Modulation
Derivatives of 1,3,4-thiadiazole have been extensively investigated for their potential as anticancer agents, demonstrating a range of cytotoxic and antiproliferative effects in various cancer cell lines. mdpi.comnih.govbepls.com These compounds have been shown to induce apoptosis and interfere with cellular processes crucial for cancer progression. bepls.com
A series of novel 1,3,4-thiadiazoles, synthesized from N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide, were evaluated for their antiproliferative effects. Among these, derivatives 4 , 6b , 7a , 7d , and 19 showed significant activity. nih.gov However, compounds 4 , 7a , and 7d were excluded from further studies due to their toxicity towards normal fibroblasts. nih.govsemanticscholar.org Derivatives 6b and 19 exhibited high selectivity and IC50 values of less than 10 μM in MCF-7 breast cancer cells. nih.govsemanticscholar.org Another study on 5-aryl-1,3,4-thiadiazole derivatives showed a wide range of anticancer activity, with IC50 values from 2.34–91.00 µg/mL against MCF-7 cells and 3.13 to 44.87 µg/mL against HepG2 cells. mdpi.com
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 6b | MCF-7 | < 10 | nih.govsemanticscholar.org |
| Derivative 19 | MCF-7 | < 10 | nih.govsemanticscholar.org |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | 49.6 | nih.gov |
| MDA-MB-231 | 53.4 | nih.gov | |
| Compound 6e | MCF-7 | 3.85 | nih.gov |
Certain 1,3,4-thiadiazole derivatives exert their anticancer effects by inducing cell cycle arrest at different phases. For instance, derivative 19 was found to arrest MCF-7 breast cancer cells at the G2/M phase, likely through the inhibition of cyclin-dependent kinase 1 (CDK1). nih.govsemanticscholar.org Molecular docking studies have supported this, showing that compound 19 binds to the CDK1 pocket in a manner similar to a known CDK1 inhibitor. semanticscholar.org
In another study, the 2-amino-1,3,4-thiadiazole derivative, 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), was shown to induce cell cycle arrest in the G0/G1 phase in A549 lung carcinoma cells. nih.gov This was accompanied by an enhanced expression of p27/Kip1, a cyclin-dependent kinase inhibitor. nih.gov Furthermore, a novel 1,3,4-thiadiazole-2-yl-imino-thiazolidine-4-one derivative, compound 6e , also induced G0/G1 phase cell cycle arrest in MCF-7 cells. nih.gov
| Compound | Cancer Cell Line | Cell Cycle Phase Arrest | Potential Mechanism | Reference |
| Derivative 19 | MCF-7 | G2/M | Inhibition of CDK1 | nih.govsemanticscholar.org |
| FABT | A549 | G0/G1 | Enhanced p27/Kip1 expression | nih.gov |
| Compound 6e | MCF-7 | G0/G1 | Not specified | nih.gov |
The induction of programmed cell death, or apoptosis, is a key mechanism by which many anticancer agents eliminate malignant cells. bepls.com Several 1,3,4-thiadiazole derivatives have been shown to induce both apoptosis and necrosis in cancer cells.
Derivative 19 significantly increased early apoptosis in MCF-7 cells to 15% and also increased the percentage of necrotic cells to 15%. nih.govsemanticscholar.org In contrast, derivative 6b did not induce apoptosis but significantly increased the sub-G1 population of cells, which is indicative of cell death, and increased the necrotic cell population to 12.5%. nih.govsemanticscholar.org This suggests that while both compounds are effective in killing cancer cells, they may do so through different pathways.
Further mechanistic studies on compound 6e in MCF-7 cells revealed that it promotes apoptosis, with 25.3% of cells undergoing programmed cell death. nih.gov This was associated with an accumulation of intracellular reactive oxygen species (ROS) and subsequent nuclear fragmentation. nih.gov Some N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives have also been shown to significantly increase the activity of caspases 3, 8, and 9 in PC-3 and HT-29 cell lines, which are key executioner and initiator caspases in the apoptotic pathway. mdpi.com
| Compound | Cancer Cell Line | Apoptosis Induction | Necrosis Induction | Reference |
| Derivative 19 | MCF-7 | 15% (early apoptosis) | 15% | nih.govsemanticscholar.org |
| Derivative 6b | MCF-7 | Not induced | 12.5% | nih.govsemanticscholar.org |
| Compound 6e | MCF-7 | 25.3% | Not specified | nih.gov |
The anticancer activity of 1,3,4-thiadiazole derivatives can also be attributed to their ability to modulate key intracellular signaling pathways that are often dysregulated in cancer. The 2-amino-1,3,4-thiadiazole derivative, FABT, has been shown to inhibit the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway in A549 lung carcinoma cells. nih.gov The ERK1/2 pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation, and its inhibition can lead to a reduction in cancer cell growth. nih.gov
In silico studies have suggested a possible multitarget mode of action for some 1,3,4-thiadiazole derivatives, with the most likely mechanism being connected with the activities of Caspase 3 and Caspase 8, as well as the activation of BAX proteins, which are all key players in the apoptotic process. nih.gov
In Vitro Antioxidant Mechanisms and Free Radical Scavenging Capabilities
Several derivatives of 1,3,4-thiadiazole have been evaluated for their antioxidant properties, primarily through their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay is a common method used to assess this activity. saudijournals.comnih.gov
In one study, a series of 1,3,4-thiadiazole derivatives of thiazolidinone were synthesized and tested for their antioxidant activity. saudijournals.com Among the tested compounds, TZD 5 and TZD 3 exhibited promising antioxidant activity with IC50 values of 27.50 µM and 28.00 µM, respectively, which were comparable to the standard antioxidant, ascorbic acid (IC50 of 29.2 µM). saudijournals.com Another study on thiazolidinone derivatives also reported varying degrees of DPPH scavenging activity, with some compounds showing significant inhibition of lipid peroxidation. nih.gov
A series of novel 5-alkyl/aryl thiadiazole substituted thiazolidin-4-ones were also screened for their antioxidant potential. nih.gov Among these, 2-phenyl-3-(5-styryl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-one (3s ) demonstrated superior antioxidant activity with an IC50 of 161.93 μmol L⁻¹. nih.gov Additionally, a highly active compound, 2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-mercapto- mdpi.comnih.govsemanticscholar.orgthiadiazol-2-yl)acetamide, showed a radical scavenging ability of 88.9%, with an IC50 value of 43.1 µM, which was lower than that of ascorbic acid (50.5 µM). biointerfaceresearch.com
| Compound | Antioxidant Assay | IC50 (µM) | Reference |
| TZD 5 | DPPH | 27.50 | saudijournals.com |
| TZD 3 | DPPH | 28.00 | saudijournals.com |
| Ascorbic Acid (Standard) | DPPH | 29.2 | saudijournals.com |
| Compound 3s | DPPH | 161.93 | nih.gov |
| 2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-mercapto- mdpi.comnih.govsemanticscholar.orgthiadiazol-2-yl)acetamide | DPPH | 43.1 | biointerfaceresearch.com |
In Vitro Antiviral Potential and Mechanistic Insights
The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine (B1678525), a key component of nucleic acids, which may contribute to its antiviral activity. nih.gov Derivatives of 2-amino-1,3,4-thiadiazole have been evaluated against a variety of viral strains. nih.gov
Studies have shown that some 1,3,4-thiadiazole derivatives exhibit moderate to low in vitro activity against HIV-1 and HIV-2 compared to reference drugs. nih.gov For example, 2-(Naphthalen-2-yloxy)-N-((5-(phenylamino) -1,3,4-thiadiazol-2-yl)methyl)acetamide 6 showed inhibitory activity against HIV-1 (strain IIIB) with an EC50 of 0.96 μg/mL and against HIV-2 (strain ROD) with an EC50 of 2.92 μg/mL, although it had low selectivity. nih.gov Structure-activity relationship (SAR) studies have suggested that the electronic properties of the N-aryl group can influence antiviral potency, with electron-withdrawing groups on the phenyl ring enhancing activity. nih.gov
In the context of respiratory viruses, N-{3-(methylthio)-1-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]propyl}benzamide 45 was identified as an inhibitor of the Influenza A H3N2 virus subtype, with an EC50 value of 31.4 μM. nih.gov While this was moderately active compared to the standard drug oseltamivir, it represents a promising scaffold for further development. nih.gov Other derivatives have shown activity against Parainfluenza-3 and Reovirus-1. nih.gov
A series of novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives were designed and synthesized, with some exhibiting excellent protective activity against Tobacco Mosaic Virus (TMV). mdpi.com Compound E2 from this series was found to be superior to the commercial agent ningnanmycin, with an EC50 of 203.5 μg/mL. mdpi.com
| Compound/Derivative | Virus | Activity (EC50) | Reference |
| Derivative 6 | HIV-1 (IIIB) | 0.96 μg/mL | nih.gov |
| HIV-2 (ROD) | 2.92 μg/mL | nih.gov | |
| Derivative 45 | Influenza A H3N2 | 31.4 μM | nih.gov |
| Derivative E2 | Tobacco Mosaic Virus (TMV) | 203.5 μg/mL | mdpi.com |
Other In Vitro Biological Activities (e.g., Anti-inflammatory, Antitubercular, Antileishmanial)
The 1,3,4-thiadiazole nucleus is a prominent scaffold in medicinal chemistry, known to impart a wide range of pharmacological properties. Derivatives of this heterocyclic system have been extensively investigated for various therapeutic applications, including their potential as anti-inflammatory, antitubercular, and antileishmanial agents. This section explores the in vitro biological activities of this compound and its related derivatives in these areas.
Anti-inflammatory Activity
While specific in vitro anti-inflammatory data for this compound is not extensively documented in the available literature, the broader class of 1,3,4-thiadiazole derivatives has demonstrated notable potential in this area. Many studies, however, have focused on in vivo models, such as the carrageenan-induced paw edema test in rats, to evaluate the anti-inflammatory effects of these compounds. thaiscience.infonih.gov For instance, a series of 2,6-diaryl-imidazo[2,1-b] thaiscience.infonih.govresearchgate.netthiadiazole derivatives were synthesized and evaluated for their in vivo anti-inflammatory activity, with some compounds showing better or comparable activity to the standard drug diclofenac. nih.gov Another study on novel Schiff bases of 2,5-disubstituted-1,3,4-thiadiazole also reported significant in vivo analgesic and anti-inflammatory profiles. thaiscience.info These findings underscore the potential of the 1,3,4-thiadiazole core in the development of new anti-inflammatory agents. Further in vitro studies on specific derivatives like this compound are warranted to elucidate their mechanisms of action at a cellular level.
Antitubercular Activity
The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. The 1,3,4-thiadiazole scaffold has been a subject of interest in this regard. mdpi.com Research on a series of N-Cyclohexyl-5-phenyl-1,3,4-thiadiazol-2-amine derivatives, which are structurally related to this compound, has provided valuable insights into their antimycobacterial potential. pnrjournal.compnrjournal.comresearchgate.net
A study involving the synthesis and evaluation of N-Cyclohexyl-5-phenyl-1,3,4-thiadiazol-2-amine derivatives (compounds C1-C5) against M. tuberculosis H37Rv strain revealed significant antitubercular activity. pnrjournal.compnrjournal.com The minimum inhibitory concentration (MIC) was determined for these compounds, with some exhibiting potency comparable or superior to standard drugs like Pyrazinamide and Ciprofloxacin. researchgate.net Specifically, compound C5 , N-Cyclohexyl-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole-2-amine, demonstrated excellent activity with a MIC of 1.6 µg/mL. pnrjournal.comresearchgate.net Compound C1 , N-Cyclohexyl-5-phenyl-1,3,4-thiadiazol-2-amine, also showed good activity with a MIC of 3.12 µg/mL, which was equivalent to the MIC of Pyrazinamide and Ciprofloxacin. researchgate.net The presence of electron-donating groups on the phenyl ring appeared to enhance the antitubercular activity of these derivatives. pnrjournal.com
| Compound | Substituent on Phenyl Ring | MIC (µg/mL) vs. M. tuberculosis H37Rv | Reference |
|---|---|---|---|
| C1 | -H | 3.12 | researchgate.net |
| C2 | 4-NO2 | 6.25 | researchgate.net |
| C3 | 4-Cl | 6.25 | researchgate.net |
| C4 | 4-OH | 6.25 | researchgate.net |
| C5 | 3,4-(OCH3)2 | 1.6 | pnrjournal.comresearchgate.net |
| Pyrazinamide | Standard | 3.12 | researchgate.net |
| Ciprofloxacin | Standard | 3.12 | researchgate.net |
| Streptomycin | Standard | 6.25 | researchgate.net |
Antileishmanial Activity
For example, a series of 5-(nitroheteroaryl)-1,3,4-thiadiazoles with acyclic amines at the C-2 position were evaluated against Leishmania major. tandfonline.com Several of these compounds exhibited potent antileishmanial activity. Notably, derivatives of 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole, such as the hydroxypropylamino and methoxypropylamino analogs, showed high potency with IC50 values as low as 3 µM against the promastigote form of L. major. researchgate.nettandfonline.com Another study on 2,5-disubstituted-1,3,4-thiadiazole derivatives also reported compounds with significant inhibitory activity against Leishmania donovani. researchgate.net These studies indicate that the 1,3,4-thiadiazole scaffold is a promising starting point for the design of novel antileishmanial compounds.
| Compound Series | Most Active Derivative | Target | IC50 (µM) | Reference |
|---|---|---|---|---|
| 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-ylamino propan-1-ol | - | L. major promastigotes | 3 | nih.gov |
| 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylamino propan-1-ol | - | L. major promastigotes | 18 | nih.gov |
| 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines with N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moiety | p-methyl substitution on phenyl ring | L. major promastigotes | 12.2 | nih.gov |
| 2-substituted-thio-1,3,4-thiadiazoles | Compound II | L. major promastigotes | 44.4 | researchgate.net |
| 2-substituted-thio-1,3,4-thiadiazoles | Compound II | L. major amastigotes | 64.7 | researchgate.net |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Influence of the 1-Methylcyclohexyl Substituent on Biological Activities
The substituent at the C-5 position of the 2-amino-1,3,4-thiadiazole (B1665364) ring plays a pivotal role in determining the compound's biological efficacy and spectrum of activity. While direct studies on the 1-methylcyclohexyl group are not extensively documented in publicly available research, the influence of bulky and lipophilic substituents at this position has been a subject of investigation in analogous compounds. The presence of a bulky group at the C-5 position has been shown to enhance antimicrobial activity in some series of 1,3,4-thiadiazole (B1197879) derivatives. nih.gov For instance, the introduction of an adamantyl group, another bulky cycloalkyl moiety, at the C-5 position has been reported to increase antifungal activity against Candida albicans. nih.gov
In the context of antimicrobial activity, the nature of the C-5 substituent can dictate the spectrum of activity. For example, in a series of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines, halogenated phenyl groups were associated with enhanced antibacterial activity, particularly against Gram-positive bacteria, while oxygenated substituents on the phenyl ring conferred better antifungal activity. nih.gov This suggests that both electronic and steric properties of the C-5 substituent are critical determinants of biological action. The bulky and electron-donating nature of the 1-methylcyclohexyl group would, therefore, be expected to confer a distinct activity profile.
Role of the Amine Group in Modulating the Activity Profile of 5-(1-Methylcyclohexyl)-1,3,4-thiadiazol-2-amine
The 2-amino group is a fundamental feature of this class of compounds and is crucial for their biological activity. nih.govresearchgate.net It often acts as a key pharmacophore, participating in hydrogen bonding and other interactions with biological targets. The reactivity of this amine group also makes it a prime site for chemical modification to modulate the activity profile, enhance potency, and alter selectivity. nih.govnih.gov
Studies on various 2-amino-1,3,4-thiadiazole derivatives have consistently shown that the presence of an unsubstituted amino group is often associated with maximal activity in certain biological assays. nih.gov For example, in some antibacterial studies, the free amine group conferred the highest activity, which decreased upon substitution in the order of methyl > ethyl > phenyl. nih.gov This suggests that steric hindrance at the 2-amino position can be detrimental to activity, possibly by impeding the interaction with the target site.
Conversely, in other contexts, substitution on the amino group has been shown to be beneficial. For instance, the introduction of a p-tolyl substituent on the amino group of a 1,3,4-thiadiazole derivative significantly increased its activity. nih.gov N-acylation and the formation of Schiff bases are common modifications of the 2-amino group that have led to derivatives with a wide range of biological activities, including antimicrobial and anticancer properties. chemmethod.comnih.gov The electronic properties of the substituent on the amino group also play a significant role. For example, in a series of anti-HIV-1 agents, the introduction of electron-withdrawing groups on an N-aryl substituent enhanced antiviral potency. mdpi.com
The following table summarizes the effect of substitution on the 2-amino group on the antimicrobial activity of representative 1,3,4-thiadiazole derivatives.
| Parent Compound | Substitution on 2-Amino Group | Effect on Antimicrobial Activity |
| 2-Amino-1,3,4-thiadiazole derivative | Unsubstituted | Maximum antibacterial activity in some series nih.gov |
| 2-Amino-1,3,4-thiadiazole derivative | Methyl | Reduced antibacterial activity compared to unsubstituted nih.gov |
| 2-Amino-1,3,4-thiadiazole derivative | Phenyl | Further reduced antibacterial activity nih.gov |
| 5-(4-chlorophenylamino)-2-mercapto-1,3,4-thiadiazole | Formazan derivatives | Good activity against Salmonella typhi and E. coli nih.gov |
| 5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole | p-chlorophenyl | Marginally active against S. aureus nih.gov |
Impact of Substitutions on the Thiadiazole Nucleus on Efficacy and Selectivity
The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine (B1678525) and pyridazine, which are components of many biologically important molecules. mdpi.com This structural feature contributes to the ability of 1,3,4-thiadiazole derivatives to interact with various biological targets. The aromaticity of the thiadiazole ring imparts significant in vivo stability and is associated with reduced toxicity. nih.gov
For instance, in a series of 5-(3-indolyl)-1,3,4-thiadiazoles, the nature of the substituent at the 2-position was varied to explore anticancer activity. Similarly, the introduction of a dihydropyrimidine (B8664642) moiety at the C-5 position of 2-amino-1,3,4-thiadiazole resulted in compounds with moderate antibacterial activity. nih.gov The electronic nature of the substituents on the thiadiazole ring can also modulate the acidity and basicity of the molecule, which in turn affects its ionization state at physiological pH and its ability to interact with target enzymes or receptors.
The following table provides examples of how substitutions on the thiadiazole nucleus of 2-amino-1,3,4-thiadiazole derivatives influence their biological activity.
| C-5 Substituent | C-2 Substituent/Modification | Biological Activity |
| 4-Fluorophenyl | 2-Amino | Good antibacterial activity against Gram-positive bacteria rasayanjournal.co.in |
| 4-Chlorophenyl | 2-Amino | Good antibacterial activity against Gram-positive bacteria rasayanjournal.co.in |
| 4-Hydroxyphenyl | 2-Amino | Significant antifungal activity rasayanjournal.co.in |
| 1-Adamantyl | 2-Amino | Increased antifungal activity against C. albicans nih.gov |
| Dihydropyrimidine | 2-Amino | Moderate antibacterial activity against E. coli nih.gov |
Development and Validation of QSAR Models for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable tools in drug discovery for predicting the activity of new compounds, optimizing lead structures, and understanding the mechanism of action.
While no specific QSAR models have been reported for this compound derivatives, QSAR studies have been successfully applied to other classes of 1,3,4-thiadiazole derivatives to elucidate the structural requirements for various biological activities. nih.gov For a series of 5-amino-2-mercapto-1,3,4-thiadiazole based inhibitors of matrix metalloproteinases (MMPs), QSAR models have been developed using topological and fragmental descriptors. nih.gov These models indicated that the inhibitory activity could be explained by the topology of the molecule. nih.gov
The development of a robust QSAR model for derivatives of this compound would require a dataset of structurally related compounds with experimentally determined biological activities. The process would involve:
Data Set Preparation: A series of derivatives would be synthesized with systematic variations of the 1-methylcyclohexyl group, the 2-amino group, and potentially the thiadiazole nucleus. Their biological activities would be determined using a standardized assay.
Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors, would be calculated for each compound.
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a correlation between the descriptors and the biological activity.
Model Validation: The predictive power and robustness of the developed QSAR model would be assessed using internal and external validation techniques.
Such a QSAR model could provide valuable insights into the structural features that govern the biological activity of this specific class of compounds and guide the design of more potent and selective analogs.
Computational Chemistry and Molecular Modeling of 5 1 Methylcyclohexyl 1,3,4 Thiadiazol 2 Amine
Molecular Docking Simulations to Elucidate Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively utilized in computer-aided drug design to understand and predict the interaction between a ligand and its target protein at the atomic level. nih.govmdpi.com For 5-(1-Methylcyclohexyl)-1,3,4-thiadiazol-2-amine, molecular docking simulations can identify key amino acid residues in the active site of a target protein that are crucial for binding and can predict the binding affinity, often expressed as a docking score in kcal/mol. uowasit.edu.iqnih.gov
The process involves preparing the three-dimensional structure of the ligand, this compound, and the target protein, which is often obtained from the Protein Data Bank (PDB). nih.gov The ligand's geometry is optimized to its lowest energy conformation. The protein structure is also prepared by removing water molecules, adding hydrogen atoms, and assigning charges. mdpi.com A docking algorithm then systematically samples various conformations and orientations of the ligand within the protein's binding site, calculating the binding energy for each pose. mdpi.com
Below is an interactive table summarizing hypothetical docking results of this compound with a representative protein target.
| Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |
| VEGFR-2 (PDB: 4ASE) | -8.5 | Cys919, Asp1046 | Hydrogen Bond |
| VEGFR-2 (PDB: 4ASE) | Leu840, Val848, Ala866 | Hydrophobic Interaction | |
| EGFR TK (PDB: 1M17) | -7.9 | Met793, Thr790 | Hydrogen Bond |
| EGFR TK (PDB: 1M17) | Leu718, Val726, Ala743 | Hydrophobic Interaction | |
| Mpro (PDB: 6LU7) | -7.2 | His41, Cys145, Gly143 | Hydrogen Bond |
| Mpro (PDB: 6LU7) | Met49, Leu141, Met165 | Hydrophobic Interaction |
Note: The data in this table is representative and derived from studies on analogous 1,3,4-thiadiazole (B1197879) derivatives for illustrative purposes. mdpi.comnih.govnih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors (HOMO-LUMO, MEP)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. dergipark.org.tr It is a powerful tool for calculating various molecular properties and reactivity descriptors that govern the behavior of a molecule. dergipark.org.tr For this compound, DFT calculations can provide valuable information about its stability, reactivity, and the nature of its chemical bonds. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial frontier molecular orbitals (FMOs) that play a significant role in a molecule's chemical reactivity. mdpi.comjchemlett.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. jchemlett.com The energy gap (ΔE) between the HOMO and LUMO is an important indicator of molecular stability; a large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates higher reactivity. mdpi.com
The Molecular Electrostatic Potential (MEP) map is another key descriptor derived from DFT calculations. mdpi.com The MEP is plotted onto the electron density surface of the molecule, illustrating the charge distribution and predicting sites for electrophilic and nucleophilic attack. mdpi.com In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. mdpi.com For 2-amino-1,3,4-thiadiazole (B1665364) derivatives, the MEP map typically shows negative potential around the nitrogen atoms of the thiadiazole ring and the sulfur atom, indicating these are sites for electrophilic interaction. dergipark.org.tr The amino group's hydrogen atoms usually exhibit a positive potential, making them susceptible to nucleophilic attack. dergipark.org.tr
A table of representative quantum chemical reactivity descriptors for this compound, calculated using DFT, is presented below.
| Parameter | Value (eV) | Description |
| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.15 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.10 | Indicator of chemical reactivity and stability |
| Ionization Potential (I) | 6.25 | Energy required to remove an electron |
| Electron Affinity (A) | 1.15 | Energy released when an electron is added |
| Electronegativity (χ) | 3.70 | Tendency to attract electrons |
| Chemical Hardness (η) | 2.55 | Resistance to change in electron distribution |
| Chemical Softness (S) | 0.39 | Reciprocal of hardness, indicates reactivity |
| Electrophilicity Index (ω) | 2.68 | Global electrophilic nature of the molecule |
Note: These values are illustrative and based on typical DFT calculation results for similar 1,3,4-thiadiazole derivatives. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations for Ligand-Protein Binding Stability and Conformational Dynamics
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov In the context of drug discovery, MD simulations provide detailed insights into the stability of a ligand-protein complex, the flexibility of the protein, and the conformational changes that occur upon ligand binding. nih.govresearchgate.net For this compound, MD simulations can validate the binding poses obtained from molecular docking and assess the dynamic behavior of the complex in a simulated physiological environment. nih.govnih.gov
An MD simulation begins with the docked complex of the ligand and protein, which is then solvated in a box of water molecules and ions to mimic the cellular environment. nih.gov The simulation then calculates the forces between atoms and uses Newton's equations of motion to predict their movements over a specific period, typically in the nanosecond to microsecond range. researchgate.net
Several parameters are analyzed to evaluate the stability of the complex during the simulation. The Root Mean Square Deviation (RMSD) of the protein backbone and ligand atoms is calculated to monitor conformational changes from the initial structure. researchgate.netresearchgate.net A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound. researchgate.net The Root Mean Square Fluctuation (RMSF) is analyzed to identify the flexibility of individual amino acid residues in the protein. researchgate.net Residues in the binding site that interact with the ligand are expected to show lower fluctuations, indicating stable interactions. researchgate.net The number of hydrogen bonds and other key interactions between the ligand and protein are also monitored throughout the simulation to confirm the persistence of the binding mode predicted by docking. researchgate.net
The following table summarizes the expected results from a 100 ns MD simulation of the this compound-protein complex.
| Simulation Parameter | Average Value | Interpretation |
| Protein RMSD | 2.5 Å | The protein structure remains stable throughout the simulation. |
| Ligand RMSD | 1.8 Å | The ligand maintains a stable binding pose within the active site. |
| RMSF of Binding Site Residues | < 1.5 Å | Residues interacting with the ligand show minimal fluctuation. |
| Hydrogen Bond Occupancy | > 75% | Key hydrogen bonds identified in docking are consistently maintained. |
Note: The data presented is a hypothetical representation based on MD simulation studies of similar ligand-protein complexes. nih.govresearchgate.netresearchgate.net
Advanced Analytical Methodologies for the Characterization and Study of 5 1 Methylcyclohexyl 1,3,4 Thiadiazol 2 Amine
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics (e.g., 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 5-(1-Methylcyclohexyl)-1,3,4-thiadiazol-2-amine. While direct spectral data for this specific compound is not widely published, the expected NMR signals can be inferred from data on analogous 5-substituted-2-amino-1,3,4-thiadiazoles. researchgate.netdergipark.org.tr
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides primary information about the chemical environment of the hydrogen and carbon atoms, respectively. For the target molecule, the ¹H NMR spectrum would be expected to show a broad singlet for the amino (-NH₂) protons, typically in the range of 7.0-8.0 ppm. researchgate.netresearchgate.net The protons of the methylcyclohexyl group would appear as a series of multiplets in the upfield region (typically 1.0-2.0 ppm), with the methyl group appearing as a singlet.
The ¹³C NMR spectrum is crucial for confirming the carbon framework. The two carbon atoms of the thiadiazole ring are expected to resonate at distinct downfield chemical shifts, typically in the range of 150-170 ppm, reflecting their heteroaromatic nature. dergipark.org.trgrowingscience.com The carbons of the methylcyclohexyl group would appear in the aliphatic region of the spectrum.
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed for more complex structural assignments. HSQC would be used to correlate the signals of the protons in the methylcyclohexyl group to their directly attached carbon atoms. HMBC, on the other hand, would reveal longer-range couplings (2-3 bonds), for instance, between the protons of the methyl group and the quaternary carbon of the cyclohexyl ring, as well as the C5 carbon of the thiadiazole ring, thus confirming the connectivity of the substituent to the heterocyclic core. nih.gov Such 2D NMR studies have been effectively used to elucidate the structures of similarly complex thiadiazole derivatives. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties in 5-Substituted-2-amino-1,3,4-thiadiazoles
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Thiadiazole C2-NH₂ | 7.0 - 8.0 (broad singlet) | - |
| Thiadiazole C2 | - | ~165 - 170 |
| Thiadiazole C5 | - | ~150 - 155 |
| 1-Methylcyclohexyl | 1.0 - 2.0 (multiplets) | Aliphatic region |
Note: The data in this table is predictive and based on values reported for analogous compounds in the literature. researchgate.netdergipark.org.trresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy, which serves as a confirmation of its chemical formula. For this compound, HRMS would provide a precise mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺), which should match the calculated exact mass.
In addition to accurate mass determination, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. While specific fragmentation data for the target compound is not available, the expected fragmentation in an electron ionization (EI) or electrospray ionization (ESI) mass spectrum would likely involve the cleavage of the bond between the methylcyclohexyl substituent and the thiadiazole ring. This would result in characteristic fragment ions corresponding to the charged 1-methylcyclohexyl cation and the 2-amino-1,3,4-thiadiazole (B1665364) radical cation or its protonated form. The observation of the molecular ion peak in the mass spectra of various 5-substituted-1,3,4-thiadiazol-2-amines confirms the stability of the heterocyclic ring under ionization conditions. growingscience.comnih.govtandfonline.com
Table 2: Expected HRMS Data for this compound
| Ion | Calculated Exact Mass (m/z) |
|---|
Note: The data in this table is calculated based on the chemical formula of the target compound.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study conformational isomers.
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine group, typically appearing as a pair of bands in the region of 3100-3400 cm⁻¹. growingscience.comjmchemsci.com The C=N stretching vibration of the thiadiazole ring is expected to be observed in the range of 1590–1640 cm⁻¹. growingscience.commdpi.com The C-S stretching vibration within the thiadiazole ring typically appears in the 800-850 cm⁻¹ region. growingscience.com The aliphatic C-H stretching vibrations of the methylcyclohexyl group would be observed around 2850-3000 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the sulfur-containing moieties, which often give rise to strong Raman signals. The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule.
Table 3: Characteristic FT-IR Absorption Bands for 5-Substituted-2-amino-1,3,4-thiadiazoles
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| N-H Stretching (Amine) | 3100 - 3400 | growingscience.comjmchemsci.com |
| C-H Stretching (Aromatic/Heteroaromatic) | 3000 - 3100 | growingscience.com |
| C-H Stretching (Aliphatic) | 2850 - 3000 | mdpi.com |
| C=N Stretching (Thiadiazole Ring) | 1590 - 1640 | growingscience.commdpi.com |
Note: The data in this table is based on values reported for analogous compounds in the literature.
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, the analysis of closely related structures, such as 2-amino-5-methyl-1,3,4-thiadiazole (B108200) and 2-amino-5-ethyl-1,3,4-thiadiazole, offers valuable insights into the expected solid-state packing and hydrogen bonding networks. researchgate.net
Table 4: Typical Hydrogen Bond Geometries in 2-Amino-5-alkyl-1,3,4-thiadiazoles
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|
Note: The data in this table is representative and based on values reported for analogous compounds in the literature. researchgate.net
Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction. High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of non-volatile and thermally labile compounds like this compound.
A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. thieme-connect.com Detection would likely be carried out using a UV detector, as the thiadiazole ring is expected to have a significant UV absorbance. The retention time of the compound would be a key parameter for its identification, and the peak area would be proportional to its concentration, allowing for quantitative analysis and purity determination. Forced degradation studies using HPLC can also be performed to assess the stability of the compound under various stress conditions (e.g., acidic, basic, oxidative, and photolytic). thieme-connect.com
Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, provided the compound is sufficiently volatile and thermally stable. GC-MS offers the advantage of combining the separation power of gas chromatography with the identification capabilities of mass spectrometry.
Table 5: Illustrative HPLC Method Parameters for Analysis of 1,3,4-Thiadiazole (B1197879) Derivatives
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water or Methanol:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 210-280 nm) |
Note: The data in this table represents typical parameters and may require optimization for the specific target compound. thieme-connect.comresearchgate.net
Future Perspectives and Research Directions for 5 1 Methylcyclohexyl 1,3,4 Thiadiazol 2 Amine
5-(1-Methylcyclohexyl)-1,3,4-thiadiazol-2-amine as a Promising Scaffold for Novel Compound Development
The 2-amino-1,3,4-thiadiazole (B1665364) framework is a cornerstone in the development of new pharmacologically active agents. nih.gov This scaffold's value is attributed to its structural characteristics, which allow it to interact with various biological targets. nih.gov The efficacy of compounds built on this framework is highly dependent on the substituents at the 2- and 5-positions of the thiadiazole ring. nih.gov In this compound, the 1-methylcyclohexyl group at the C5 position and the amino group at the C2 position are prime sites for chemical modification to generate extensive libraries of new derivatives.
Future research should focus on synthesizing new series of compounds from this scaffold and evaluating their potential against a wide range of therapeutic targets.
| Potential Therapeutic Area | Rationale Based on Thiadiazole Scaffold | Possible Research Direction |
| Anticancer | Thiadiazole derivatives have shown activity against various cancer cell lines, sometimes by inhibiting key enzymes like topoisomerase II or kinases. mdpi.commdpi.com | Synthesis of derivatives targeting specific cancer-related enzymes and evaluation of their cytotoxicity on cell lines like LoVo and MCF-7. nih.govmdpi.com |
| Antimicrobial | The thiadiazole nucleus is a component of several antimicrobial agents, displaying antibacterial and antifungal properties. mdpi.comresearchgate.net | Development of novel derivatives and screening against pathogenic bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). rdd.edu.iq |
| Anti-inflammatory | Many 1,3,4-thiadiazole (B1197879) derivatives have demonstrated significant anti-inflammatory effects. isres.org | Investigation of new compounds for their ability to inhibit inflammatory pathways or enzymes. |
| Anticonvulsant | The thiadiazole structure is present in compounds screened for anticonvulsant activity. nih.gov | Design and synthesis of derivatives with potential activity in the central nervous system for epilepsy treatment. |
Exploration of Derivatives for Agrochemical Applications
The utility of 1,3,4-thiadiazole derivatives extends beyond medicine into the field of agriculture. researchgate.net Several compounds containing this heterocyclic system have been patented and are used as herbicides and bactericides. nih.govresearchgate.net For example, thiadiazole derivatives like buthidiazole and tebuthiuron (B33203) are known for their herbicidal activity, which they achieve by inhibiting photosynthesis in weeds. researchgate.net This established precedent suggests that derivatives of this compound could be promising candidates for new agrochemicals.
The development of new pesticides is crucial to address the growing problem of resistance in pests and pathogens. acs.org The unique 1-methylcyclohexyl group on the scaffold could lead to derivatives with novel modes of action or improved efficacy. Research in this area would involve the synthesis of derivatives and systematic screening for various agrochemical activities.
| Agrochemical Application | Mechanism of Action for Thiadiazoles | Future Research Focus |
| Herbicides | Inhibition of photosynthesis, prevention of starch accumulation, and disruption of electron transport. researchgate.net | Screening of derivatives for pre- and post-emergence herbicidal activity against common weeds. |
| Fungicides | The thiadiazole ring is a component of various biocides and fungicides used in agriculture. isres.org | Evaluating the efficacy of new compounds against plant pathogenic fungi. |
| Insecticides | Some thiadiazole derivatives have shown insecticidal activity, acting as insect growth regulators (IGRs). mdpi.comacs.org | Testing derivatives against agricultural pests like Spodoptera littoralis. acs.org |
Potential in Materials Science and Coordination Chemistry
Heterocyclic compounds, particularly those containing nitrogen and sulfur atoms like 1,3,4-thiadiazoles, are valuable ligands in coordination chemistry. isres.orgresearchgate.net The thiadiazole ring possesses multiple heteroatoms with lone pairs of electrons that can coordinate with various metal ions. nih.gov This ability allows for the construction of metal-organic frameworks (MOFs) and coordination polymers. researchgate.netresearchgate.net Such materials have diverse applications, including in the development of luminescent sensors, light-emitting diodes (LEDs), and catalysts. researchgate.netresearchgate.netmdpi.com
The this compound molecule could serve as a versatile ligand. The nitrogen atoms of the thiadiazole ring and the exocyclic amino group, along with the sulfur atom, provide multiple potential coordination sites. nih.gov The interaction of this ligand with different metal ions could lead to the formation of novel complexes with unique structural, optical, or electronic properties.
| Application Area | Role of Thiadiazole Ligand | Potential Research Directions |
| Luminescent Materials | The thiadiazole ring can be part of a conjugated system that promotes luminescence, which can be modulated by metal coordination. mdpi.com | Synthesis of metal complexes and investigation of their photoluminescent properties for use in sensors or OLEDs. |
| Corrosion Inhibitors | Thiadiazole derivatives are known to be effective corrosion inhibitors for metals. isres.org | Studying the ability of this compound and its derivatives to form protective films on metal surfaces. |
| Coordination Polymers/MOFs | Acts as a building block (linker) that connects metal ions to form extended networks with porous or catalytic properties. researchgate.netresearchgate.net | Exploring the self-assembly of the compound with various metal salts to create new polymeric materials. |
| Dyes | The thiadiazole structure can be incorporated into dye molecules. isres.org | Synthesis of derivatives with chromophoric groups to explore their properties as textile or industrial dyes. |
Emerging Methodologies for Comprehensive Biological and Chemical Evaluation of Thiadiazole Derivatives
Advancing the study of this compound and its future derivatives requires the adoption of modern and efficient evaluation methodologies. These approaches can accelerate the discovery process, reduce costs, and provide deeper insights into the mechanisms of action.
In Silico and Computational Methods: Before synthesis, computational tools can predict the properties and potential biological activity of designed derivatives. Molecular docking studies can simulate the interaction between a potential drug molecule and its biological target, helping to prioritize which compounds to synthesize. nanobioletters.com In silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties can assess the drug-likeness of new compounds early in the development process. nih.gov
Green Chemistry in Synthesis: Modern synthetic methods should align with the principles of green chemistry. Techniques like microwave-assisted and ultrasonication synthesis can significantly reduce reaction times, improve yields, and minimize the use of hazardous solvents compared to conventional methods. nanobioletters.combohrium.com One-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel, also improve efficiency and reduce waste. nih.gov
Advanced Analytical and Biological Screening: The structural confirmation of newly synthesized compounds relies on a suite of advanced analytical techniques, including Nuclear Magnetic Resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. mdpi.comnih.govnih.gov For biological evaluation, high-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against various biological targets. Subsequent detailed assays, such as cell viability, apoptosis, and cell cycle analysis, are then used to elucidate the specific mechanisms of the most promising compounds. nih.govmdpi.com
| Methodology | Description | Application to Thiadiazole Research |
| Molecular Docking | Computational simulation of the binding of a ligand to a target protein or enzyme. nanobioletters.com | To predict the binding affinity of new derivatives to targets like kinases, microbial enzymes, or agricultural pests' receptors. acs.org |
| Green Synthesis | Use of techniques like microwave irradiation to reduce energy consumption and reaction time. nanobioletters.com | To develop efficient and environmentally friendly synthetic routes for new derivatives. |
| Spectroscopic Analysis | Characterization of molecular structure using techniques like 1H-NMR, 13C-NMR, and mass spectrometry. nih.gov | To confirm the identity and purity of all newly synthesized compounds. |
| In Vitro Biological Assays | Laboratory-based tests to determine the biological activity of compounds (e.g., MTT assay for cytotoxicity, MIC for antimicrobial activity). tandfonline.comscispace.com | To screen compound libraries for anticancer, antimicrobial, or other desired biological activities. |
By systematically applying these future-focused research strategies, the scientific community can unlock the full potential of this compound as a valuable scaffold for creating next-generation compounds in diverse fields.
Q & A
Basic: What are the standard synthetic routes for 5-(1-Methylcyclohexyl)-1,3,4-thiadiazol-2-amine?
Answer:
The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting substituted hydrazides with thiocyanate derivatives under acidic conditions. For example:
- Step 1: React a carboxamide (e.g., isonicotinoyl hydrazide) with potassium thiocyanate in concentrated sulfuric acid to form a thiosemicarbazide intermediate.
- Step 2: Cyclize the intermediate using reagents like POCl₃ or iodine in the presence of a base (e.g., NaOH) to form the thiadiazole core .
- Step 3: Introduce the 1-methylcyclohexyl substituent via alkylation or nucleophilic substitution. Reaction conditions (temperature, solvent) must be optimized to avoid side products like triazole derivatives .
Key Validation: Monitor reaction progress using TLC or HPLC. Confirm purity via melting point analysis and NMR spectroscopy.
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Identify substituents on the thiadiazole ring (e.g., methylcyclohexyl protons at δ ~1.0–2.5 ppm; NH₂ protons at δ ~5.5–6.0 ppm) .
- FT-IR: Confirm NH₂ stretching (~3300–3400 cm⁻¹) and C=N/C-S vibrations (~1550–1650 cm⁻¹) .
- Mass Spectrometry (EI/ESI): Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Single-Crystal X-ray Diffraction: Resolve 3D structure, bond angles, and packing motifs (critical for confirming regiochemistry) .
Advanced: How can ultrasound-assisted synthesis improve yield or selectivity?
Answer:
Ultrasound (20–40 kHz) enhances reaction kinetics via cavitation, reducing reaction time and energy consumption. For example:
- Case Study: Ultrasound-assisted synthesis of analogous 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives achieved 85–92% yield in 2–4 hours vs. 24 hours under conventional heating .
- Mechanism: Acoustic cavitation disrupts hydrogen bonding, improving reagent mixing and intermediate stability.
Optimization Tips: Adjust sonication power (50–100 W) and solvent polarity (e.g., DMF > ethanol) to minimize decomposition .
Advanced: How do computational methods (DFT) aid in understanding electronic properties?
Answer:
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into:
- Electron Density: Charge distribution on the thiadiazole ring, highlighting nucleophilic sites (e.g., NH₂ group) for functionalization .
- Frontier Molecular Orbitals (FMOs): Predict reactivity (HOMO-LUMO gap) and stability. For 5-substituted thiadiazoles, HOMO localization on the NH₂ group correlates with antioxidant activity .
- Vibrational Frequencies: Validate experimental IR spectra by matching calculated vs. observed peaks (RMSD < 10 cm⁻¹) .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Discrepancies often arise from:
- Substituent Effects: Bioactivity varies with substituents (e.g., 5-(2-methylphenyl) derivatives show antifungal activity, while 5-(pyridinyl) analogs are inactive) .
- Assay Conditions: Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains (Gram-positive vs. Gram-negative) alter IC₅₀ values .
Mitigation Strategies:
Standardize assays using OECD guidelines.
Cross-validate with in silico docking (e.g., AutoDock Vina) to prioritize derivatives with strong target binding (e.g., fungal CYP51 enzyme) .
Advanced: What strategies optimize regioselectivity during cyclocondensation?
Answer:
- Catalyst Choice: Mn(II) catalysts favor thiadiazole formation over triazoles by stabilizing sulfur intermediates .
- Temperature Control: Reactions at 90°C in POCl₃ yield >80% thiadiazole; higher temperatures promote side products .
- pH Adjustment: Neutralize reaction mixtures with NH₄OH (pH 8–9) to precipitate pure product .
Basic: How to assess the stability of this compound under storage?
Answer:
- Thermal Stability: Perform TGA/DSC to identify decomposition temperatures (>200°C for most thiadiazoles).
- Photostability: Expose to UV light (254 nm) and monitor degradation via HPLC. Store in amber vials at –20°C .
- Hydrolytic Stability: Test in buffers (pH 1–13) for 24 hours. Thiadiazoles are generally stable in acidic conditions but hydrolyze in strong bases .
Advanced: What is the role of crystallography in structure-activity relationship (SAR) studies?
Answer:
Single-crystal X-ray data reveal:
- Conformational Flexibility: Methylcyclohexyl groups adopt chair conformations, influencing steric interactions with biological targets .
- Intermolecular Interactions: NH₂⋯S hydrogen bonds (2.8–3.2 Å) enhance crystal packing, which correlates with solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
